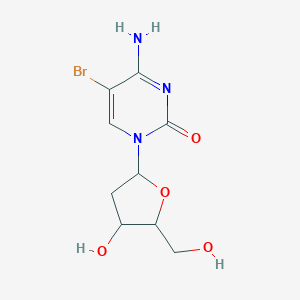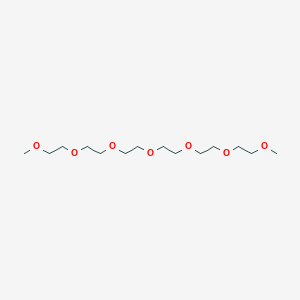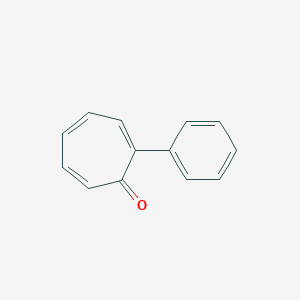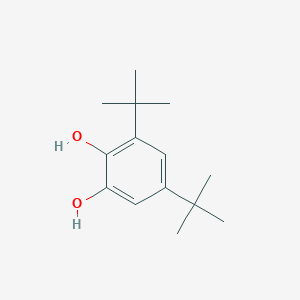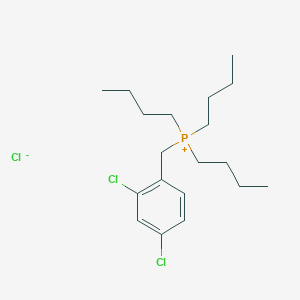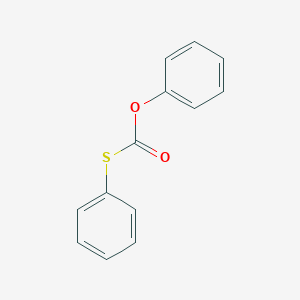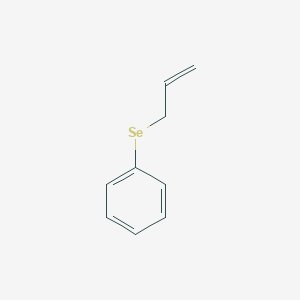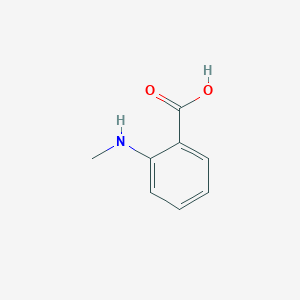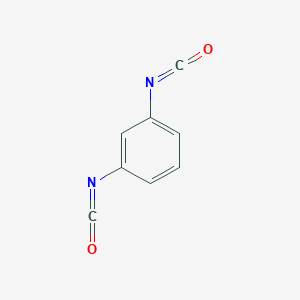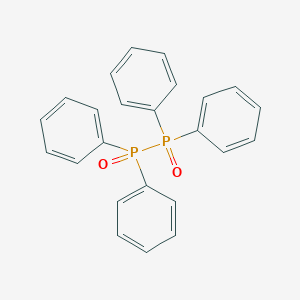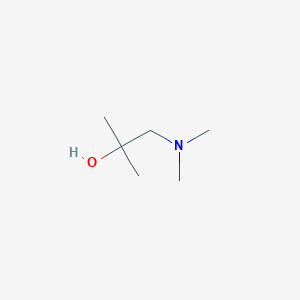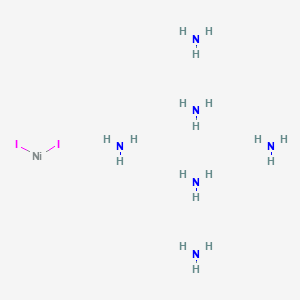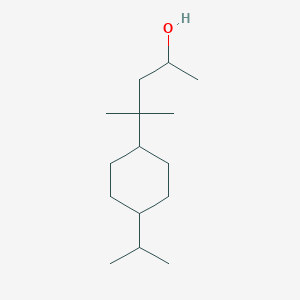
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as IPMP, is a cyclic alcohol that has been widely used in the field of scientific research. IPMP is a colorless, odorless liquid that is soluble in water and organic solvents. This compound has a unique structure that makes it an interesting subject of study for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood. However, it is believed to interact with olfactory receptors in the nose to produce a pleasant scent. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have antimicrobial properties, which may contribute to its use in the food industry.
Effets Biochimiques Et Physiologiques
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential use in the prevention of oxidative stress-related diseases. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its relatively low toxicity. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol. One area of interest is its potential use in the development of new fragrances and flavors. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic uses. Finally, there is a need for more research on the safety of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, particularly in the context of its use in consumer products.
Méthodes De Synthèse
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized through a series of chemical reactions. One common method involves the reaction of isobutyraldehyde with acetone in the presence of a catalyst to form 4-isopropyl-2-cyclohexen-1-one. This intermediate is then reduced with sodium borohydride to form 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol.
Applications De Recherche Scientifique
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied extensively for its potential use in various fields of research. One of the primary applications of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is in the field of fragrance and flavor. It is used as a key ingredient in perfumes, cosmetics, and other consumer products. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use in the food industry as a flavor enhancer.
Propriétés
Numéro CAS |
10534-31-3 |
|---|---|
Nom du produit |
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
Clé InChI |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
SMILES canonique |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Autres numéros CAS |
101896-23-5 10534-31-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



